N-[furan-2-yl(phenyl)methyl]-3-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide
Description
N-[furan-2-yl(phenyl)methyl]-3-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Properties
IUPAC Name |
N-[furan-2-yl(phenyl)methyl]-3-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-16-14-24(15-18(16)23-9-12-26-13-10-23)21(25)22-20(19-8-5-11-27-19)17-6-3-2-4-7-17/h2-8,11,16,18,20H,9-10,12-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTCJDXIKNRIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N2CCOCC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[furan-2-yl(phenyl)methyl]-3-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide involves multiple steps, including the formation of the furan ring, the introduction of the phenyl group, and the construction of the morpholine and pyrrolidine rings. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Construction of the Morpholine and Pyrrolidine Rings: These rings can be synthesized through nucleophilic substitution reactions or ring-closing reactions involving appropriate precursors.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
N-[furan-2-yl(phenyl)methyl]-3-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as dihydrofuran derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[furan-2-yl(phenyl)methyl]-3-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[furan-2-yl(phenyl)methyl]-3-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and other functional groups in the compound allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth, disruption of viral replication, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[furan-2-yl(phenyl)methyl]-3-methyl-4-morpholin-4-ylpyrrolidine-1-carboxamide can be compared with other furan derivatives, such as:
Furanylfentanyl: A potent synthetic opioid with a furan ring, used for its analgesic properties.
Benzofuran Derivatives: Compounds with a benzofuran ring, known for their diverse biological activities, including anticancer and antimicrobial properties.
Furan-2-carboxamide Derivatives: Compounds with a furan-2-carboxamide structure, studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
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